![molecular formula C13H20N2O5S2 B5293078 N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide, commonly known as MPSS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. MPSS is a sulfonamide-based compound that has been synthesized using various methods, and it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
MPSS selectively inhibits the proteasome by binding to the active site of the enzyme. This leads to the accumulation of ubiquitinated proteins, which can result in cell death or other cellular responses. The proteasome is involved in the degradation of many cellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. Therefore, the inhibition of the proteasome by MPSS can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
MPSS has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. MPSS has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, MPSS has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MPSS has several advantages for use in lab experiments. It is a highly selective inhibitor of the proteasome, which allows for the study of specific cellular processes that are regulated by the proteasome. MPSS has also been shown to have low toxicity in vitro, which makes it a useful tool for studying cellular processes without causing significant damage to cells. However, there are also limitations to the use of MPSS in lab experiments. It is a highly potent compound that can have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of MPSS is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are many possible future directions for research on MPSS. One area of interest is the development of more selective proteasome inhibitors that can target specific subunits of the enzyme. Another area of interest is the study of the role of the proteasome in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the development of new methods for synthesizing MPSS and related compounds could lead to the discovery of novel compounds with unique properties and mechanisms of action. Overall, the study of MPSS and its effects on cellular processes has the potential to lead to new insights into the regulation of cellular processes and the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of MPSS has been achieved using various methods, including the reaction of 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with N-methylmethanesulfonamide in the presence of a base. Another method involves the reaction of 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with N-methylmethanesulfonamide in the presence of a Lewis acid catalyst. The synthesis of MPSS is a complex process that requires careful control of the reaction conditions to produce a high yield of the desired product.
Applications De Recherche Scientifique
MPSS has been extensively used in scientific research due to its unique properties and mechanism of action. It has been used as a tool for studying protein degradation pathways, as it can selectively inhibit the proteasome, a key enzyme involved in protein degradation. MPSS has also been used as a chemical probe for studying the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Propriétés
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-14(21(3,16)17)12-10-11(6-7-13(12)20-2)22(18,19)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTXVUZIXPYAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0139397.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

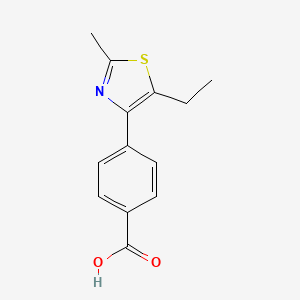
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)
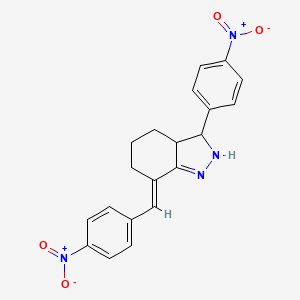
![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
![N'-(3-chlorophenyl)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5293050.png)
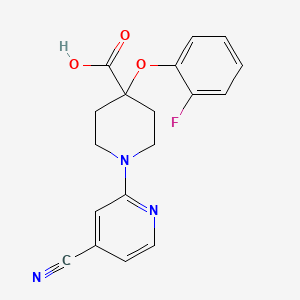
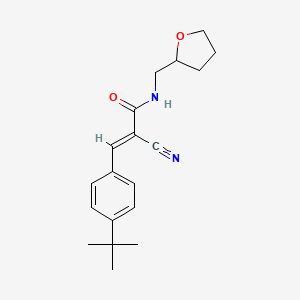
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)
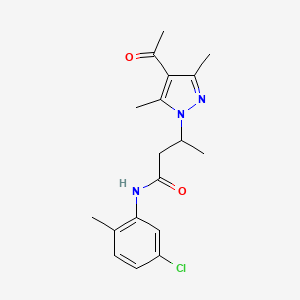
![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)